molecular formula C11H19N3O B13104781 (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one CAS No. 1224698-11-6

(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one

Cat. No.: B13104781
CAS No.: 1224698-11-6
M. Wt: 209.29 g/mol
InChI Key: XKZVHWQXRLXOEB-JTQLQIEISA-N
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Description

(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrroloimidazolone core substituted with a piperidin-4-yl group at the 2-position.

Properties

CAS No.

1224698-11-6

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

(7aS)-2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one

InChI

InChI=1S/C11H19N3O/c15-11-13-7-1-2-10(13)8-14(11)9-3-5-12-6-4-9/h9-10,12H,1-8H2/t10-/m0/s1

InChI Key

XKZVHWQXRLXOEB-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H]2CN(C(=O)N2C1)C3CCNCC3

Canonical SMILES

C1CC2CN(C(=O)N2C1)C3CCNCC3

Origin of Product

United States

Biological Activity

(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one is C₁₁H₁₉N₃O, and it is characterized by a piperidine ring and a pyrrolo-imidazolone framework. The presence of these structural elements suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.

1. Neurotransmitter Modulation

The piperidine moiety in the compound indicates potential interactions with neurotransmitter systems. Research has shown that similar compounds can modulate neurotransmitter receptors, leading to effects on mood and cognition. For instance, studies have highlighted the ability of piperidine derivatives to act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.

2. Anticancer Activity

Compounds with imidazolone structures have been associated with anticancer properties. Preliminary studies suggest that (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of similar structures have demonstrated significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .

Research indicates that (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one may exert its biological effects through several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind to specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial for cancer cell survival, thereby enhancing the efficacy of existing chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological ActivityUniqueness
Pyrrolidine derivativesContains a pyrrolidine ringNeurotransmitter modulationVarying substituents affect receptor selectivity
Imidazolone analogsImidazolone core presentAnticancer propertiesVariability in nitrogen positioning affects activity
Piperazine derivativesPiperazine ring instead of piperidineAntipsychotic effectsDifferent ring size alters pharmacodynamics

This table highlights how (S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one stands out due to its specific combination of structural features that may lead to unique biological interactions not observed in other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that imidazolone derivatives demonstrated potent anticancer activity against various tumor cell lines. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Neuropharmacological Evaluation : Another research article explored the neuropharmacological properties of piperidine-containing compounds. It found that these compounds could significantly impact serotonin and dopamine levels in animal models, suggesting potential therapeutic applications for mood disorders .

Comparison with Similar Compounds

Comparison with Silylated Analogs

Table 1: Comparison of Silylated Analogs vs. Target Compound
Parameter Silylated Analogs (e.g., 16a) (S)-2-(Piperidin-4-YL) Target Compound
Substituent Triethylsilyl/TMS Piperidin-4-yl
Synthetic Yield 60–86% Not reported
Polarity Hydrophobic (silyl groups) Moderate (piperidine’s NH/amine)
Spectral Data (¹H NMR) δ 4.96 (s, 2H, imidazolone protons) Inferred δ 3–4 (piperidine protons)
IR Absorption 1783 cm⁻¹ (C=O stretch) Likely similar C=O stretch

Functional Implications

  • These groups also stabilize intermediates during synthesis .
  • Piperidin-4-yl : Introduces basicity (pKa ~10–11) and hydrogen-bonding capacity, which may enhance target engagement in biological systems .

Comparison with Piperidinyl-Containing Heterocycles

Structural Analogs in Different Core Systems

describes piperidin-4-yl-substituted derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one. While these share the piperidine motif, their core structures differ significantly from the pyrroloimidazolone system, leading to distinct electronic and steric profiles .

Table 2: Piperidinyl Derivatives in Diverse Scaffolds
Compound Class () Core Structure Potential Applications
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Kinase inhibition, CNS targets
Target Compound Pyrroloimidazolone Unreported (inferred protease/GPCR modulation)

Comparison with Ferrocene-Based Derivatives

and describe ferrocene-conjugated pyrroloimidazolones (e.g., compound 108 and 130 ), which exhibit unique redox properties and stereochemical complexity. These derivatives are synthesized via double lithiation and subsequent coupling, achieving yields of 30–75% . The target compound lacks such metalloid motifs, limiting its electrochemical utility but simplifying synthetic and purification steps.

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